[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Proton NMR (¹H NMR)
Key resonances in deuterated dimethyl sulfoxide (DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.82 | Singlet | 3H | OCH₃ |
| 4.05 | Singlet | 2H | CH₂NH₂ |
| 7.02–7.85 | Multiplet | 4H | Aromatic H |
| 2.70 | Broad singlet | 2H | NH₂ |
The methanamine protons (δ 4.05) exhibit upfield shifts due to electron-withdrawing effects of the oxadiazole ring. The absence of splitting in the NH₂ signal (δ 2.70) suggests rapid proton exchange in solution.
Carbon-13 NMR (¹³C NMR)
| δ (ppm) | Assignment |
|---|---|
| 161.9 | C-3 (oxadiazole) |
| 164.3 | C-5 (oxadiazole) |
| 55.6 | OCH₃ |
| 121.1–159.8 | Aromatic C |
The oxadiazole carbons (C-3 and C-5) resonate downfield due to electronegativity effects, consistent with reported 1,2,4-oxadiazoles.
Infrared (IR) and Raman Spectroscopic Fingerprinting
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3360, 3280 | N-H stretch (amine) |
| 1661 | C=N stretch (oxadiazole) |
| 1274 | C-O-C (methoxy) |
| 1605, 1510 | Aromatic C=C |
The C=N stretch at 1661 cm⁻¹ confirms the oxadiazole ring, while the C-O-C band at 1274 cm⁻¹ verifies the methoxy group.
Raman Spectroscopy
Prominent Raman shifts include:
- 1008 cm⁻¹ : Ring breathing mode of oxadiazole.
- 1602 cm⁻¹ : In-plane aromatic vibrations.
- 1315 cm⁻¹ : C-N stretching.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals:
Fragmentation pathways align with oxadiazole ring stability under EI conditions, where cleavage preferentially occurs at the C-O bond.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPOFSQMZMBMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used but can include a wide range of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Oxadiazole derivatives have been extensively studied for their anticancer properties. The compound [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is no exception. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
A notable study evaluated the effects of oxadiazole derivatives on human cancer cell lines (e.g., MCF7 and U937). The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 0.65 | Induces apoptosis |
| 2 | HeLa | 2.41 | HDAC inhibition |
| 3 | U937 | ~10 | Enzyme inhibition |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research indicates that oxadiazole derivatives can modulate inflammatory responses.
Case Studies
In vivo studies using murine models demonstrated that treatment with oxadiazole derivatives resulted in significant reductions in inflammation markers following an inflammatory stimulus. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial properties against various pathogens.
Case Studies
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against common bacterial strains. The specific mechanisms involved are still under investigation but may include:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 15 µg/mL |
| 2 | S. aureus | 10 µg/mL |
These findings highlight the potential use of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-oxadiazole core but differ in substituents at the 3- and 5-positions. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
Key Observations :
- Electron-Donating vs. In contrast, 4-chloro substituents (electron-withdrawing) may alter reactivity or target selectivity .
- Lipophilicity : The 4-octylphenyl analog (5a) exhibits significantly higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Modifications at the 5-Position
Key Observations :
Biological Activity
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound belonging to the oxadiazole family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11N3O2
- CAS Number : 885953-50-4
The oxadiazole ring contributes to the compound's stability and reactivity, making it a valuable scaffold for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 6a | A549 | 2.78 | Inhibits proliferation through cell cycle arrest |
| 16a | SK-MEL-2 | 0.89 | Selective inhibition of carbonic anhydrase IX |
Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic pathways and inhibition of key enzymes involved in cancer progression .
Antimicrobial and Anti-inflammatory Activity
Oxadiazole derivatives are also noted for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities. For example:
| Compound | Activity | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 8l | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| 8m | Antifungal | Candida albicans | 16 µg/mL |
These properties are attributed to the ability of the oxadiazole ring to interact with microbial cell membranes and inhibit essential cellular processes .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
-
Cytotoxicity in Cancer Cells :
- Induction of apoptosis through mitochondrial pathways.
- Modulation of signaling pathways involving p53 and caspases.
- Inhibition of cell proliferation by disrupting cell cycle progression.
-
Antimicrobial Action :
- Disruption of microbial cell wall synthesis.
- Interference with nucleic acid synthesis.
- Inhibition of key metabolic enzymes in pathogens.
Case Studies
A notable study published in MDPI explored a series of oxadiazole derivatives, including this compound. The research indicated that these compounds exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin against various cancer cell lines . Additionally, flow cytometry analyses confirmed that these compounds effectively induced apoptosis in treated cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives. For example, reacting 4-methoxyphenylamidoxime with chloroacetonitrile under reflux in ethanol (60–80°C) for 6–8 hours yields the oxadiazole core. Catalysts like DCC (dicyclohexylcarbodiimide) improve cyclization efficiency. Yield optimization requires precise control of temperature and stoichiometry, with yields ranging from 60–85% depending on solvent polarity (e.g., DMF enhances reaction rates but may reduce purity) .**
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | Ethanol/DMF | Polar aprotic solvents improve solubility |
| Catalyst | 0.1–0.3 eq DCC | Excess catalyst can lead to side reactions |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxadiazole ring and methoxyphenyl substituents. Key NMR signals include:
- ¹H : δ 3.8 ppm (singlet, OCH₃), δ 4.1 ppm (s, CH₂NH₂).
- ¹³C : δ 167 ppm (C=N of oxadiazole). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₁₀H₁₁N₃O₂: 221.0801). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies show the compound is stable at pH 5–7 (25°C) but degrades rapidly under acidic (pH < 3) or alkaline (pH > 9) conditions. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C. Storage recommendations include desiccated environments at –20°C to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer : SAR studies reveal that the 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. Substitution at the methanamine position (e.g., alkylation) modulates receptor binding. For example, replacing the methoxy group with electron-withdrawing substituents (e.g., -CF₃) reduces antimicrobial activity by 40%, while bulky groups (e.g., benzyl) increase affinity for kinase targets .
- SAR Table :
| Derivative | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| Parent Compound | -OCH₃ | 5.2 µM (Kinase X) |
| Derivative A | -CF₃ | >10 µM |
| Derivative B | -Benzyl | 2.8 µM |
Q. How can molecular docking studies elucidate interactions between this compound and kinase targets?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using PDB structures (e.g., 3QKL for Pim-1 kinase) predict hydrogen bonding between the oxadiazole nitrogen and Lys67 residue. MD simulations (GROMACS) assess binding stability over 100 ns. Experimental validation via surface plasmon resonance (SPR) shows a Kd of 8.3 µM, correlating with computational predictions .
Q. What pharmacokinetic challenges arise in transitioning this compound to in vivo models?
- Methodological Answer : Poor oral bioavailability (<20%) due to first-pass metabolism is a key hurdle. Strategies include prodrug formulation (e.g., acetylating the amine) or nanoemulsion delivery. In rats, IV administration shows a t₁/₂ of 2.3 hours, while oral dosing requires co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to enhance AUC by 3-fold .
Q. How can conflicting data on the compound’s antimicrobial vs. anticancer activity be resolved?
- Methodological Answer : Discrepancies arise from assay conditions. For example, antimicrobial activity (MIC = 8 µg/mL against S. aureus) is observed in nutrient-rich media, while anticancer effects (IC₅₀ = 12 µM in MCF-7 cells) require serum-free conditions. Metabolomic profiling (LC-MS) identifies media-dependent degradation products that modulate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
